![molecular formula C23H22N4O5 B2402226 3-allyl-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207012-17-6](/img/structure/B2402226.png)
3-allyl-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
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Description
3-allyl-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H22N4O5 and its molecular weight is 434.452. The purity is usually 95%.
BenchChem offers high-quality 3-allyl-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-allyl-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Modification
- Quinazoline-2,4(1H,3H)-diones have been synthesized by modifying known methods and have been used to create a variety of derivatives, demonstrating the versatility of this compound in synthetic chemistry (Abdel-Megeid et al., 1971).
- Alkylation studies, including the synthesis of 1-allyl derivatives of quinazoline-2,4-diones, highlight the potential for chemical modification to enhance or alter the biological properties of these compounds (Ukrainets et al., 2011).
Antimicrobial and Antitumor Properties
- Quinazoline derivatives have shown antimicrobial activity against a range of bacteria and fungi, indicating their potential as antimicrobial agents (Gupta et al., 2008).
- These compounds also exhibit antitumor properties, as evidenced by studies on quinazoline-2,4(1H,3H)-diones, which suggest their potential use in cancer treatment (Zhou et al., 2013).
Analgesic and Anti-inflammatory Activities
- Some quinazoline derivatives have been synthesized and evaluated for analgesic and anti-inflammatory activities, showing promising results compared to standard drugs. This suggests their potential application in pain and inflammation management (Dewangan et al., 2016).
Potential as Biological Probes
- The diverse biological activities of quinazoline derivatives make them suitable as probes in biological studies to understand cellular mechanisms and identify therapeutic targets (Alagarsamy et al., 2011).
properties
IUPAC Name |
1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5/c1-4-12-26-22(28)16-8-6-7-9-17(16)27(23(26)29)14-20-24-21(25-32-20)15-10-11-18(31-5-2)19(13-15)30-3/h4,6-11,13H,1,5,12,14H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRUGCUNXLODRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC=C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-allyl-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione |
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